molecular formula C9H10BrNO B1528709 3-Bromo-5-(cyclopropylmethoxy)pyridine CAS No. 1383133-14-9

3-Bromo-5-(cyclopropylmethoxy)pyridine

Cat. No. B1528709
CAS RN: 1383133-14-9
M. Wt: 228.09 g/mol
InChI Key: MHKMTBYQYDDNFN-UHFFFAOYSA-N
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Description

3-Bromo-5-(cyclopropylmethoxy)pyridine is a pyridine derivative with the CAS Number: 1383133-14-9 . It has a molecular weight of 228.09 .


Molecular Structure Analysis

The molecular formula of 3-Bromo-5-(cyclopropylmethoxy)pyridine is C9H10BrNO . The InChI code is 1S/C9H10BrNO/c10-8-3-9(5-11-4-8)12-6-7-1-2-7/h3-5,7H,1-2,6H2 .


Physical And Chemical Properties Analysis

3-Bromo-5-(cyclopropylmethoxy)pyridine is stored at refrigerated temperatures .

Scientific Research Applications

Synthesis and Biological Evaluation

  • 3-Bromo-5-(2-hydroxyethylthiomethyl)pyridine and similar compounds have been synthesized and evaluated against tumor-cell lines and viruses. However, no marked biological activity was found in these studies (Hemel et al., 1994).

Antiviral Activity

  • Certain pyridine derivatives showed significant antiretroviral activity in cell culture, particularly against human immunodeficiency virus and Moloney murine sarcoma virus (Hocková et al., 2003).

Ligand in Color Tuning

  • Pyridine derivatives have been used in synthesizing heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with varying redox and emission properties, useful in organic light-emitting devices (Stagni et al., 2008).

Generating Acid Sites on Silica

  • Pyridine adsorption studies have been conducted to understand the generation of Lewis and Brønsted acid sites on silica doped with various cations, a process relevant in catalysis (Connell & Dumesic, 1987).

Affinity for Nicotinic Acetylcholine Receptors

  • Analogues of 3-(2(S)-Azetidinylmethoxy)pyridine have been synthesized, showing high affinity for nicotinic acetylcholine receptors, which could be useful in pharmacological research (Koren et al., 1998).

Synthesis of Hyperbranched Polyelectrolytes

  • 3,5-Bis(bromomethyl)pyridine hydrobromide has been used to synthesize new hyperbranched polyelectrolytes, indicating potential applications in material science (Monmoton et al., 2008).

Novel Pyridine-Based Derivatives

  • Novel pyridine derivatives have been synthesized using palladium-catalyzed Suzuki cross-coupling reactions, showing potential as chiral dopants for liquid crystals and having various biological activities (Ahmad et al., 2017).

Antiviral Activity of Tubercidin Analogues

  • C-5 substituted tubercidin analogues have been evaluated for their antiviral properties against various viruses, showing significant activity against RNA viruses (Bergstrom et al., 1984).

Safety and Hazards

The safety data sheet for 3-Bromo-5-(cyclopropylmethoxy)pyridine suggests that it should be handled with care to avoid contact with skin and eyes, and inhalation should be avoided . It should be stored in a well-ventilated place and kept container tightly closed .

properties

IUPAC Name

3-bromo-5-(cyclopropylmethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c10-8-3-9(5-11-4-8)12-6-7-1-2-7/h3-5,7H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHKMTBYQYDDNFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(cyclopropylmethoxy)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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